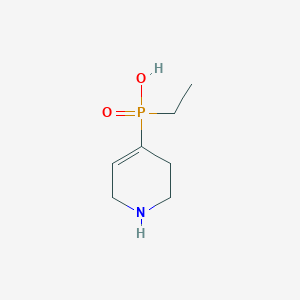
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid is a chemical compound with the molecular formula C₇H₁₄NO₂P It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its potential biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid typically involves the reaction of 1,2,3,6-tetrahydropyridine with ethylphosphinic acid under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphinic acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphinic acid derivatives, which can be further utilized in different chemical and biological studies.
科学的研究の応用
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create new compounds with potential biological activities.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is explored for its pharmacological properties, including its potential as a drug candidate for various diseases.
作用機序
The mechanism of action of Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid involves its interaction with specific molecular targets in biological systems. It is known to act as a selective antagonist of GABA C receptors, which are primarily found in the retina but also present in other tissues such as the hippocampus and spinal cord . By blocking these receptors, the compound can modulate neurotransmission and potentially exert therapeutic effects.
類似化合物との比較
Similar Compounds
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: This compound is also a GABA antagonist but has a different substitution pattern on the tetrahydropyridine ring.
Methylphosphinic acid: A simpler phosphinic acid derivative with different chemical properties and applications.
Uniqueness
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively antagonize GABA C receptors sets it apart from other similar compounds and makes it a valuable tool in neuroscience research.
特性
IUPAC Name |
ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO2P/c1-2-11(9,10)7-3-5-8-6-4-7/h3,8H,2,4-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTJMNOAUJGVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C1=CCNCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2607470.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2607472.png)
![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2607478.png)



![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)


![1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2607492.png)
